molecular formula C6H9I B092552 1-Iodocyclohexene CAS No. 17497-53-9

1-Iodocyclohexene

Cat. No.: B092552
CAS No.: 17497-53-9
M. Wt: 208.04 g/mol
InChI Key: CAROGICRCNKEOD-UHFFFAOYSA-N
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Description

1-Iodocyclohexene is an organoiodine compound with the molecular formula C₆H₉I It is a derivative of cyclohexene, where one hydrogen atom is replaced by an iodine atom

Preparation Methods

1-Iodocyclohexene can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexene with iodine in the presence of a catalyst. Another method involves the use of hydrazine hydrate and zinc in methanol, where the reaction mixture is subjected to ultrasonic irradiation and UV light. This method increases the yield of the nucleophilic trapping product and accelerates the photodegradation of this compound .

Chemical Reactions Analysis

1-Iodocyclohexene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include zinc, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodocyclohexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodocyclohexene involves the homolytic cleavage of the carbon-iodine bond under UV light, leading to the formation of radical intermediates. These radicals can undergo further reactions to form various products. The presence of zinc can enhance the formation of ionic products by acting as an iodine scavenger .

Comparison with Similar Compounds

1-Iodocyclohexene can be compared with other similar compounds such as iodocyclohexane, bromocyclohexane, and chlorocyclohexane. While all these compounds contain a halogen atom attached to a cyclohexane ring, this compound is unique due to the presence of a double bond in the ring, which significantly influences its reactivity and chemical behavior .

    Iodocyclohexane: Lacks the double bond present in this compound, leading to different reactivity.

    Bromocyclohexane: Similar structure but with a bromine atom instead of iodine.

    Chlorocyclohexane: Contains a chlorine atom, resulting in different chemical properties and reactivity.

Properties

IUPAC Name

1-iodocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9I/c7-6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROGICRCNKEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334017
Record name 1-Iodocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17497-53-9
Record name 1-Iodocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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